9-Mesityl-10-phenylacridin-10-ium hydrochloride
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Overview
Description
9-Mesityl-10-phenylacridin-10-ium hydrochloride is an organic salt compound with the chemical formula C31H23NCl. It is known for its strong fluorescent properties and significant redox potential. This compound is slightly soluble in water but has better solubility in organic solvents. It is commonly used as a fluorescent probe in biochemical experiments and as a reagent for anionic fluorescent dyes and organometallic complexes .
Preparation Methods
The synthesis of 9-Mesityl-10-phenylacridin-10-ium hydrochloride involves the following steps:
Dissolution: An appropriate amount of 9-trione-10-phenylacridine is dissolved in a suitable solvent.
Reaction: Hydrochloric acid is added to the solution, resulting in the formation of the ammonium chloride salt.
Purification: The produced salt is separated and purified to obtain the desired compound.
Chemical Reactions Analysis
9-Mesityl-10-phenylacridin-10-ium hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: Due to its strong redox properties, it can participate in oxidation and reduction reactions.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable reagents and conditions.
Photocatalysis: It acts as a photocatalyst in photoredox catalysis, promoting site-selective amination and other reactions.
Common reagents used in these reactions include TEMPO and ammonium carbamate, leading to the formation of products such as anilines .
Scientific Research Applications
9-Mesityl-10-phenylacridin-10-ium hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-Mesityl-10-phenylacridin-10-ium hydrochloride involves its role as a photocatalyst. Through photoinduced electron transfer (PET), it generates highly reactive intermediates under visible light. This process allows for various chemical transformations, including site-selective amination and oxygenation reactions .
Comparison with Similar Compounds
9-Mesityl-10-phenylacridin-10-ium hydrochloride can be compared with other acridinium-based compounds:
9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate: Known for its higher chemical stability and attenuated redox potential.
9-Mesityl-10-methylacridinium perchlorate: Used as a photooxygenation catalyst and for metal-free ring-opening metathesis polymerization.
9-Mesityl-10-phenylacridinium tetrafluoroborate: Another acridinium-based photocatalyst with similar applications.
These compounds share similar core structures but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C28H25ClN+ |
---|---|
Molecular Weight |
411.0 g/mol |
IUPAC Name |
10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;hydrochloride |
InChI |
InChI=1S/C28H24N.ClH/c1-19-17-20(2)27(21(3)18-19)28-23-13-7-9-15-25(23)29(22-11-5-4-6-12-22)26-16-10-8-14-24(26)28;/h4-18H,1-3H3;1H/q+1; |
InChI Key |
CEPCNMTVPWXTMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C.Cl |
Origin of Product |
United States |
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